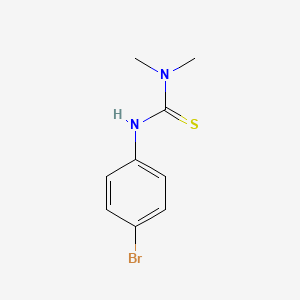
3-(4-Bromophenyl)-1,1-dimethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-1,1-dimethylthiourea is a useful research compound. Its molecular formula is C9H11BrN2S and its molecular weight is 259.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Bromophenyl)-1,1-dimethylthiourea (BDMT) is a thiourea derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure with a bromophenyl group, has been investigated for various pharmacological effects, including anti-cancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of BDMT, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This compound features a bromine atom attached to a phenyl ring and a dimethylthiourea moiety, which contributes to its biological activity.
Anti-cancer Activity
Research has indicated that BDMT exhibits significant anti-cancer properties. A study conducted on various thiourea derivatives found that BDMT demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : In vitro assays revealed that BDMT inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound was shown to induce cell cycle arrest at the G2/M phase and activate caspase pathways, leading to apoptosis .
Antibacterial Activity
BDMT has also been evaluated for its antibacterial properties. In studies assessing its efficacy against various bacterial strains, BDMT exhibited notable activity.
- Data Table: Antibacterial Activity of BDMT
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that BDMT is particularly effective against Gram-positive bacteria like Staphylococcus aureus .
Antioxidant Properties
The antioxidant activity of BDMT was assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.
- Findings : The half-maximal effective concentration (EC50) for DPPH scavenging was determined to be around 25 µg/mL, indicating moderate antioxidant capacity .
The biological activities of BDMT can be attributed to its ability to interact with cellular targets. Thiourea derivatives are known to influence various biochemical pathways:
特性
CAS番号 |
75105-07-6 |
|---|---|
分子式 |
C9H11BrN2S |
分子量 |
259.17 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
InChIキー |
YZPBPTSRPUXFGV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)NC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















